1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline
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Description
The compound “1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline” is a type of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline” were not found, oxadiazoles can be synthesized through various methods, including cyclization and functionalization . For instance, dibenzo[f,h]furazano[3,4-b]quinoxalines have been synthesized by intramolecular cyclization through direct transition metal-free C−H functionalization .Future Directions
properties
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 |
Source
|
Record name | ST50996833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
CAS RN |
126448-27-9 |
Source
|
Record name | ST50996833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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